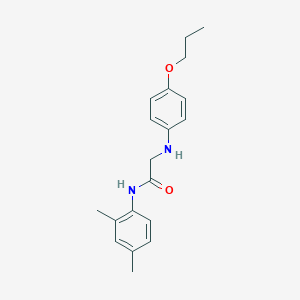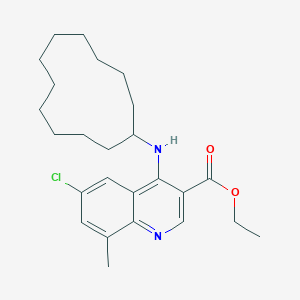![molecular formula C20H15NO4S2 B284914 N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide](/img/structure/B284914.png)
N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide is a complex organic compound with a unique structure that combines a naphthobenzofuran core with a thiophenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthobenzofuran core, followed by the introduction of the thiophenesulfonamide group. Key steps include:
Formation of the Naphthobenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Thiophenesulfonamide Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.
科学的研究の応用
N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Potassium peroxymonosulfate: A compound used in oxidation reactions.
Uniqueness
N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide is unique due to its combined naphthobenzofuran and thiophenesulfonamide structure, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
特性
分子式 |
C20H15NO4S2 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H15NO4S2/c22-16-7-3-8-17-19(16)14-11-15(21-27(23,24)18-9-4-10-26-18)12-5-1-2-6-13(12)20(14)25-17/h1-2,4-6,9-11,21H,3,7-8H2 |
InChIキー |
WYTHXFLNFYIVKD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
正規SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
